(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one
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Overview
Description
1-[(3-chlorophenyl)hydrazinylidene]-1-(4-morpholinyl)-2-propanone is a member of phenylhydrazines.
Scientific Research Applications
Pharmacological Interest of Morpholine Derivatives
Morpholine, a six-membered aromatic organic heterocycle, is present in various compounds developed for pharmacological activities. The structural feature of morpholine in molecules has been explored for a broad spectrum of pharmacological profiles. Morpholine derivatives have shown potential in various pharmacophoric activities, highlighting their significance in drug design and synthesis. The exploration of methodologies for morpholine and pyran analogues indicates their versatile applications in medicinal chemistry. The development of novel morpholine derivatives based on their potent pharmacological profiles can support future research in designing effective therapeutic agents (Asif & Imran, 2019).
Piperazine and morpholine nuclei, sharing similar pharmacological applications, have been subjects of various new synthetic methods for their derivatives. The tendency in the synthesis of piperazine and morpholine analogues reveals their potent pharmacophoric activities, which are crucial for developing new therapeutic agents (Al-Ghorbani Mohammed et al., 2015).
Properties
Molecular Formula |
C13H16ClN3O2 |
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Molecular Weight |
281.74 g/mol |
IUPAC Name |
(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one |
InChI |
InChI=1S/C13H16ClN3O2/c1-10(18)13(17-5-7-19-8-6-17)16-15-12-4-2-3-11(14)9-12/h2-4,9,15H,5-8H2,1H3/b16-13+ |
InChI Key |
ROWXADOVDRCHNU-DTQAZKPQSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/N2CCOCC2 |
SMILES |
CC(=O)C(=NNC1=CC(=CC=C1)Cl)N2CCOCC2 |
Canonical SMILES |
CC(=O)C(=NNC1=CC(=CC=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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